Cas no 603945-49-9 (1-(2-Ethoxyphenyl)ethanamine)

1-(2-Ethoxyphenyl)ethanamine structure
1-(2-Ethoxyphenyl)ethanamine structure
Product Name:1-(2-Ethoxyphenyl)ethanamine
CAS No:603945-49-9
MF:C10H15NO
MW:165.232202768326
MDL:MFCD05215234
CID:1022851
PubChem ID:4019232
Update Time:2024-12-09

1-(2-Ethoxyphenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Ethoxyphenyl)ethanamine
    • Benzenemethanamine, 2-ethoxy-alpha-methyl- (9CI)
    • BBL017843
    • AB01320940-02
    • SCHEMBL147185
    • 1-(2-ethoxyphenyl)ethan-1-amine
    • 76279-34-0
    • 1-(2-Ethoxyphenyl)ethanamine, AldrichCPR
    • EN300-33181
    • Benzenemethanamine,2-ethoxy-alpha-methyl-(9ci)
    • STK486973
    • NCGC00325925-01
    • AKOS016340753
    • VS-06539
    • SB75920
    • (-)-2-Ethoxy-alpha-methylbenzenemethanamine
    • AKOS000123342
    • DTXSID301280864
    • BB 0216430
    • Z239627262
    • MFCD05215234
    • DTXSID20398577
    • 603945-49-9
    • ALBB-002130
    • SY384567
    • (R)-1-(2-ETHOXYPHENYL)ETHANAMINE
    • MFCD06761946
    • (S)-1-(2-ETHOXYPHENYL)ETHANAMINE
    • G19120
    • SY188273
    • MFCD06761945
    • (-)-2-Ethoxy-I+/--methylbenzenemethanamine
    • SY168099
    • MDL: MFCD05215234
    • Inchi: 1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8H,3,11H2,1-2H3
    • InChI Key: LMUHGWYMCFSWBA-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC=CC=1C(C)N

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 35.2Ų

1-(2-Ethoxyphenyl)ethanamine Pricemore >>

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